DPA-713

Übersicht

Beschreibung

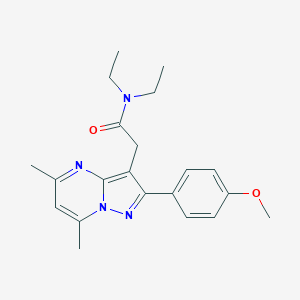

The compound "N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide" is a molecule that has been studied for its potential as an adenosine A3 receptor antagonist. The adenosine receptors are a class of receptors with significant roles in various physiological processes, and antagonists for these receptors have therapeutic potential in a range of conditions, including inflammatory diseases, cancer, and neurological disorders .

Synthesis Analysis

The synthesis of related compounds has been explored through the alkylation of substituted pyrazoles and pyrazolo[3,4-d]pyrimidines. The use of dimethylformamide diethyl acetal has been found to be more effective than triethyl orthoformate for this purpose. Specifically, the alkylation of pyrazolo[3,4-d]pyrimidines occurs at the 1-position of the pyrazole ring, which is a key step in the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of the compound features a pyrazolo[1,5-a]pyrimidine core, which is substituted with a methoxyphenyl group. This structural motif is crucial for the interaction with the A3 adenosine receptor. The methoxyaryl substitution pattern has been found to significantly influence the antagonistic profile of these compounds. A robust computational model has been used to identify pharmacophoric elements that confer selectivity to the A3 adenosine receptor, which is critical for reducing potential side effects by avoiding interaction with other adenosine receptor subtypes .

Chemical Reactions Analysis

The chemical reactivity of the compound is not explicitly detailed in the provided papers. However, the alkylation reactions mentioned in the synthesis of related compounds suggest that the target compound may also undergo similar reactions under appropriate conditions. The presence of the acetamide group and the methoxyphenyl substitution could potentially be sites for further chemical modifications, which could be explored to fine-tune the compound's pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, are not directly discussed in the provided papers. However, the potency and selectivity of the compound as an A3 adenosine receptor antagonist have been emphasized, with reported Ki values below 20 nM and selectivity profiles above 100-fold within the adenosine receptor family. These properties are indicative of a highly potent and selective antagonist, which is desirable for therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Pyrazolopyrimidine acetamide analog 1 has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolopyrimidine acetamide analog 1 typically involves the reaction of a pyrazole derivative with a pyrimidine derivative under specific conditions. One common method involves the condensation of 2-aminopyrazole with a suitable aldehyde or ketone to form the pyrazolopyrimidine core. This intermediate is then reacted with acetic anhydride to introduce the acetamide group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide .

Industrial Production Methods: Industrial production of pyrazolopyrimidine acetamide analog 1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: Pyrazolopyrimidine acetamide analog 1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride; conditions: solvent like ethanol or tetrahydrofuran.

Substitution: Halides, amines; conditions: solvent like dimethylformamide or acetonitrile, base like sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized derivatives with increased oxygen content.

Reduction: Reduced derivatives with decreased oxygen content.

Substitution: Substituted derivatives with new functional groups.

Wirkmechanismus

The mechanism of action of pyrazolopyrimidine acetamide analog 1 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation. The molecular targets often include kinases, proteases, and other enzymes involved in critical cellular processes .

Similar Compounds:

- Pyrazolopyrimidine analogs with different substituents.

- Pyrazolo[3,4-d]pyrimidine derivatives.

- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .

Comparison: Pyrazolopyrimidine acetamide analog 1 is unique due to its specific acetamide group, which imparts distinct chemical and biological properties. Compared to other pyrazolopyrimidine derivatives, it may exhibit different binding affinities and selectivities for molecular targets, leading to varied biological activities. This uniqueness makes it a valuable compound for further research and development .

Eigenschaften

IUPAC Name |

N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-6-24(7-2)19(26)13-18-20(16-8-10-17(27-5)11-9-16)23-25-15(4)12-14(3)22-21(18)25/h8-12H,6-7,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZWUAWCTNWSFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001126663 | |

| Record name | DPA 713 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001126663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

386297-97-8 | |

| Record name | N,N-Diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386297-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DPA-713 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0386297978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPA 713 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001126663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPA-713 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQF723MLIV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

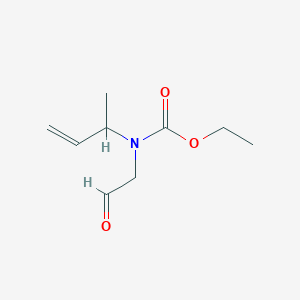

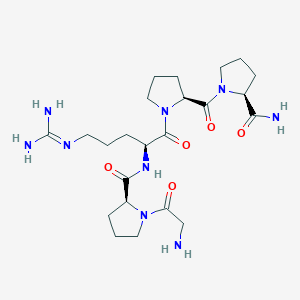

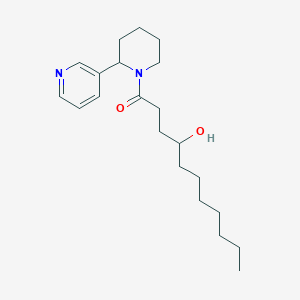

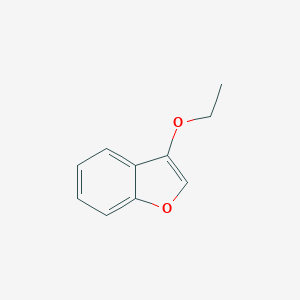

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of DPA-713?

A1: this compound selectively binds to the translocator protein 18 kDa (TSPO), previously known as the peripheral benzodiazepine receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: Where is TSPO located and what is its role?

A2: TSPO is primarily found on the outer mitochondrial membrane of cells, particularly in microglia and macrophages within the central nervous system. [, , , ] Its exact function is not fully understood, but it's linked to various cellular processes like steroidogenesis, apoptosis, porphyrin transport, and immunomodulation. [, ]

Q3: How does this compound binding to TSPO facilitate neuroinflammation imaging?

A3: TSPO expression is significantly upregulated in activated microglia and macrophages, key players in the neuroinflammatory response. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Radiolabeled this compound, typically with carbon-11 ([11C]this compound), allows visualization and quantification of TSPO accumulation in the brain using positron emission tomography (PET), providing an indirect measure of neuroinflammation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: Are there any downstream effects of this compound binding to TSPO?

A4: this compound is primarily used as a diagnostic tool to image TSPO expression and does not possess inherent therapeutic effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its binding to TSPO is believed to be primarily for imaging purposes without directly influencing downstream signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C21H26N4O2 and a molecular weight of 366.46 g/mol.

Q6: Is there spectroscopic data available for this compound?

A6: While the provided research excerpts don't detail specific spectroscopic data, standard characterization techniques like NMR and mass spectrometry are likely employed to confirm its synthesis and purity. [, ]

Q7: How stable is this compound under various conditions?

A7: Information on this compound stability under different conditions (temperature, pH, light exposure) is limited in the provided texts.

Q8: Has this compound shown compatibility with various materials for formulation or administration?

A8: The research excerpts primarily focus on this compound as an imaging agent. Information on its broader material compatibility for diverse applications is not extensively discussed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q9: Does this compound possess any catalytic properties?

A9: this compound is primarily investigated for its binding affinity to TSPO and is not reported to exhibit catalytic activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q10: Have computational methods been applied to study this compound?

A10: While specific computational modeling details are absent from the provided texts, researchers have likely used computational chemistry to understand this compound’s binding interactions with TSPO and guide the development of analogs with improved properties. []

Q11: How do structural modifications to this compound affect its TSPO binding affinity?

A11: Modifications to the this compound scaffold, such as alterations to the heterocyclic core or the introduction of specific functional groups, can significantly influence its affinity for TSPO. [, , ] For instance, replacing the methoxyphenyl group with other substituents impacts both affinity and selectivity for TSPO subtypes. []

Q12: What are the key structural features of this compound essential for TSPO binding?

A12: The pyrazolo[1,5-a]pyrimidine core, the methoxyphenyl substituent, and the diethylacetamide side chain are crucial for this compound's interaction with TSPO. [, ] Research suggests that hydrogen bonding interactions and the position of nitrogen atoms within the heterocyclic core influence binding affinity. []

Q13: Have there been attempts to formulate this compound to enhance its properties?

A13: While the provided research excerpts do not delve into specific formulation strategies for this compound, researchers likely explore various formulations to optimize its solubility, bioavailability, and stability, particularly for in vivo applications. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q14: How is this compound metabolized and excreted?

A14: Details on this compound metabolism and excretion pathways are limited in the provided research. Further studies are needed to elucidate its metabolic fate.

Q15: What is the typical half-life of [11C]this compound?

A15: As a carbon-11-labeled radiotracer, [11C]this compound has a relatively short half-life of approximately 20 minutes, limiting its use for prolonged imaging sessions. []

Q16: How does the TSPO A147T polymorphism affect this compound binding?

A16: The common A147T polymorphism in the TSPO gene significantly reduces the binding affinity of second-generation TSPO ligands, including this compound. [, ] This polymorphism necessitates careful interpretation of PET imaging data and highlights the need for alternative tracers that are less sensitive to this genetic variation.

Q17: Has this compound demonstrated efficacy in preclinical models of disease?

A17: this compound has been successfully used to image neuroinflammation in various preclinical animal models, including those for stroke, traumatic brain injury, and multiple sclerosis. [, , , ] Its ability to detect glial activation in these models supports its potential for monitoring disease progression and treatment response.

Q18: What in vitro assays are used to evaluate this compound binding characteristics?

A18: Competitive binding assays using cells expressing TSPO, such as rat kidney membranes or human monocytic-macrophage THP1 cells, are commonly employed to determine the binding affinity (Ki) and selectivity of this compound. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q19: Which animal models have been used to evaluate this compound for neuroinflammation imaging?

A19: this compound has been studied in rodent models of conditions such as ischemic stroke, chronic pancreatitis, and tuberculosis, demonstrating its potential to visualize inflammatory processes in vivo. [, , , , ]

Q20: Are there any ongoing clinical trials using this compound?

A20: While the provided research excerpts do not mention specific clinical trials, this compound's promising preclinical results suggest it's likely being investigated in clinical settings to evaluate its diagnostic potential in humans. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q21: How is this compound typically radiolabeled for PET imaging?

A21: this compound can be radiolabeled with carbon-11 ([11C]this compound) or fluorine-18 ([18F]DPA-714) through specific radiochemical reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] The choice of radioisotope depends on the desired half-life and imaging application.

Q22: What analytical techniques are employed to characterize and quantify this compound?

A22: High-performance liquid chromatography (HPLC) is a primary method used for purifying and analyzing this compound, ensuring its quality and purity for research and clinical applications. [, ]

Q23: Are there alternative tracers to this compound for imaging TSPO?

A23: Yes, several other TSPO PET tracers are available or under development, including [11C]PK11195, [11C]PBR28, and [18F]FEPPA. [, ] These alternatives may offer advantages in terms of binding affinity, selectivity for TSPO subtypes, or insensitivity to the A147T polymorphism.

Q24: What are the limitations of using this compound for neuroinflammation imaging?

A24: Key limitations include the influence of the TSPO A147T polymorphism on this compound binding [, ], the need for arterial blood sampling for accurate quantification in some cases [], and the short half-life of carbon-11 limiting scan duration. []

Q25: What is the environmental impact of this compound production and use?

A25: The provided research primarily focuses on the biomedical applications of this compound, and information regarding its environmental impact is not discussed.

Q26: Has this compound been studied for other potential medical applications?

A26: While the focus has been on neuroinflammation imaging, TSPO's presence in various cell types suggests potential applications in oncology and cardiovascular diseases. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B149598.png)